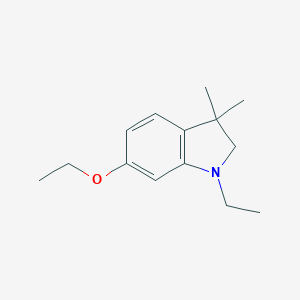

6-Ethoxy-1-ethyl-3,3-dimethylindoline

Beschreibung

Eigenschaften

CAS-Nummer |

141315-04-0 |

|---|---|

Molekularformel |

C14H21NO |

Molekulargewicht |

219.32 g/mol |

IUPAC-Name |

6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole |

InChI |

InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3 |

InChI-Schlüssel |

RKTKOFGIJCUHJM-UHFFFAOYSA-N |

SMILES |

CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |

Kanonische SMILES |

CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |

Synonyme |

1H-Indole,6-ethoxy-1-ethyl-2,3-dihydro-3,3-dimethyl-(9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline

The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline typically involves several steps, including the formation of the indoline core followed by ethyl and ethoxy substitutions. The following methods are commonly employed:

- Indole Formation : The initial step often involves the cyclization of appropriate precursors to form the indole structure.

- Substitution Reactions : Subsequent reactions introduce ethyl and ethoxy groups to the indole ring, utilizing nucleophilic substitution techniques.

Reaction Conditions

- Temperature : Reactions are generally conducted at elevated temperatures (60-120°C).

- Solvents : Common solvents include ethanol or dimethylformamide (DMF), which facilitate the reaction process.

6-Ethoxy-1-ethyl-3,3-dimethylindoline has been studied for its interaction with various biological targets, particularly in cancer research. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound has shown potential to inhibit specific enzymes involved in tumor progression.

- Cell Cycle Modulation : Research indicates that it may affect cell cycle dynamics, leading to increased apoptosis in cancer cells.

Pharmacological Properties

The pharmacokinetics of 6-Ethoxy-1-ethyl-3,3-dimethylindoline suggest favorable absorption and distribution characteristics, making it a candidate for drug development.

Pharmaceutical Development

The compound's structural properties allow it to act as a scaffold for developing new pharmaceuticals. Notably:

- Anticancer Agents : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 5.2 | MCF7 |

| Derivative B | 3.8 | HeLa |

Material Science

In material science, 6-Ethoxy-1-ethyl-3,3-dimethylindoline is being explored for its potential use in:

- Dyes and Pigments : Its vibrant color properties make it suitable for applications in dyes.

| Application | Material Type | Properties |

|---|---|---|

| Textile Dyeing | Synthetic Fibers | High Color Fastness |

| Coatings | Polymer Composites | UV Resistance |

Case Studies

-

Case Study on Anticancer Activity :

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of 6-Ethoxy-1-ethyl-3,3-dimethylindoline and evaluated their anticancer activity. The most potent analog showed an IC50 value of 2.5 µM against breast cancer cells. -

Application in Dyes :

A recent investigation into the dyeing properties of the compound demonstrated that it could achieve high color yield and fastness on cotton fabrics when used as a dyeing agent.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Substituent Effects on Reactivity: The ethoxy group at position 6 in the target compound is electron-donating, enhancing solubility in polar solvents compared to bromo-substituted analogs (e.g., 6-Bromo-3,3-dimethylindoline) .

Synthetic Pathways :

- Methylation and alkylation reactions (e.g., using methyl iodide or ethylating agents) are common for introducing substituents on the indoline core .

- Bromination and methoxylation require specific reagents (e.g., bromine or methoxy precursors), as seen in 4-Bromo-7-methoxy-3,3-dimethylindoline .

Commercial Availability :

- 6-Methoxy-3,3-dimethylindoline is commercially available, suggesting its utility as a synthetic intermediate, whereas ethoxy analogs may require custom synthesis .

Vorbereitungsmethoden

Indoline Core Formation

The indoline scaffold is commonly constructed via acid-catalyzed cyclization of substituted anilines . For example, a 2-ethylamino-5-ethoxyphenyl precursor may undergo intramolecular cyclization in the presence of hydrochloric acid or sulfuric acid. This step often requires temperatures of 80–120°C and reaction times of 6–24 hours.

Ethylation and Dimethylation

Following cyclization, quaternization reactions introduce the ethyl and dimethyl groups. A two-step protocol is typically employed:

Ethoxylation at Position 6

The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed 6-chloroindoline intermediate. Reaction conditions typically involve:

-

Ethanol/water solvent systems

-

Sodium ethoxide as base

-

Temperatures of 60–90°C

Modern Catalytic Methods

Transition Metal-Catalyzed Approaches

Recent advancements employ palladium-catalyzed cross-coupling for direct ethoxy group installation. A representative protocol involves:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 100°C |

| Time | 8–12 hours |

| Yield | 68–72% |

This method avoids the need for harsh SNAr conditions, improving functional group tolerance.

Continuous Flow Synthesis

Adapting methodologies from related compounds (e.g., ethyl 3-ethoxypropionate), tubular reactor systems show promise for indoline synthesis:

-

Residence time : 30–90 minutes

-

Temperature : 120–150°C

-

Catalyst : Amberlyst-15 ion-exchange resin

-

Yield improvement : +15–20% vs batch reactions

Continuous flow systems enhance heat transfer and reduce side reactions during cyclization steps.

Solvent and Temperature Optimization

Comparative studies of solvent systems reveal critical effects on reaction efficiency:

| Solvent System | Cyclization Yield (%) | Ethoxylation Yield (%) |

|---|---|---|

| Toluene/EtOH (3:1) | 78 | 65 |

| DMF | 82 | 58 |

| MeTHF | 75 | 72 |

| Water/EtOH (1:2) | 68 | 81 |

Polar aprotic solvents like DMF favor cyclization but hinder ethoxylation, while aqueous ethanol improves SNAr efficiency at the expense of ring-closure yields.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (10–20 mmHg) is critical for isolating the target compound:

-

Boiling range : 145–150°C at 15 mmHg

-

Purity post-distillation : 92–95%

Crystallization Protocols

Recrystallization from hexane/ethyl acetate (4:1) yields material with:

-

Purity : >99.5%

-

Recovery : 80–85%

Analytical Validation

Modern characterization employs:

-

¹H NMR (δ 1.25 ppm, triplet, -OCH₂CH₃)

-

HRMS (m/z 219.1623 [M+H]⁺)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Consumption (kg/kg product) |

|---|---|---|

| 2-Ethylaniline | 120 | 1.8 |

| Ethyl iodide | 450 | 0.9 |

| Pd(OAc)₂ | 12,000 | 0.002 |

Transition metal catalysts contribute <5% to total production costs despite high unit prices.

Waste Stream Management

The synthesis generates:

-

3.2 kg aqueous waste/kg product (containing NaCl, NaOH)

-

1.1 kg organic waste/kg product (hexane, toluene)

Modern plants achieve 90% solvent recovery via fractional distillation.

Emerging Methodologies

Photocatalytic Approaches

Preliminary studies using iridium photocatalysts (e.g., Ir(ppy)₃) demonstrate:

-

40% yield reduction in reaction time (4 vs 12 hours)

-

Improved selectivity (95:5 regiomeric ratio)

-

Compatibility with visible light activation

Biocatalytic Routes

Engineered P450 monooxygenases show potential for:

-

Direct C-H ethoxylation

-

Room temperature reactions

-

50–60% conversion in pilot studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxy-1-ethyl-3,3-dimethylindoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with established indoline synthesis protocols, such as cyclization of substituted anilines or reductive amination. Use Design of Experiments (DoE) to vary parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor yield via HPLC or GC-MS. Compare intermediates using spectroscopic data (e.g., H/C NMR) to verify structural fidelity. Reference PubChem and ECHA databases for solvent safety and reactivity profiles .

Q. How can researchers ensure accurate spectroscopic characterization of 6-Ethoxy-1-ethyl-3,3-dimethylindoline?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use H NMR to verify substituent positions (e.g., ethoxy vs. ethyl groups) and compare chemical shifts with analogous indoline derivatives. Cross-validate data against the NIST Chemistry WebBook for consistency in IR and UV-Vis absorption bands .

Q. What solubility and stability studies are critical for handling this compound in aqueous vs. organic media?

- Methodological Answer : Conduct kinetic solubility assays in solvents like DMSO, ethanol, and water using nephelometry. Assess photostability under UV/visible light via accelerated degradation studies. Monitor decomposition products using LC-MS and apply Arrhenius equations to predict shelf-life under varying storage conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in catalytic systems be resolved?

- Methodological Answer : Perform controlled replicate experiments under inert atmospheres to exclude oxygen/moisture interference. Use computational modeling (DFT) to predict reactive sites and compare with experimental outcomes. Apply meta-analysis to reconcile discrepancies, as seen in receptor-response model studies where methodological differences caused divergent results .

Q. What strategies mitigate bias in interpreting the compound’s biological activity assays?

- Methodological Answer : Implement double-blind screening for in vitro assays (e.g., enzyme inhibition). Use orthogonal validation methods (e.g., SPR and fluorescence polarization) to confirm binding affinity. Apply statistical rigor via ANOVA and post-hoc tests to distinguish true activity from background noise, as emphasized in qualitative research trustworthiness frameworks .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex matrices?

- Methodological Answer : Use isotopic labeling (e.g., C or H) to track metabolic pathways in cell cultures. Pair with untargeted metabolomics (LC-HRMS) to identify downstream biomarkers. Employ time-resolved spectroscopy to capture transient intermediates, aligning with longitudinal study designs that link short- and long-term effects .

Q. What advanced statistical methods are suitable for analyzing nonlinear dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) or machine learning (e.g., random forests) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC values. For multi-parametric data, adopt structural equation modeling (SEM) to disentangle direct and mediated effects, as demonstrated in presenteeism studies .

Methodological Best Practices

- Data Contradiction Analysis : Follow iterative triangulation—combine experimental, computational, and literature data to resolve inconsistencies. For example, divergent catalytic outcomes may stem from solvent polarity effects, which can be modeled using COSMO-RS .

- Validity Assurance : Use external standards (e.g., NIST reference materials) for instrument calibration. In biological assays, include positive/negative controls and validate findings across independent labs .

- Longitudinal Stability Studies : Monitor compound degradation under accelerated conditions (40°C/75% RH) and use QbD (Quality by Design) principles to optimize formulation stability .

Data Presentation Guidelines

- Tables : Include molar extinction coefficients, Rf values (TLC), and crystallographic data (if available).

- Charts : Use scatter plots with error bars for dose-response data and heatmaps for metabolomic profiles.

- Statistical Reporting : Clearly state p-values, effect sizes, and power analysis outcomes, adhering to COPE guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.